molecular formula C14H12N2O3 B7729356 2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide CAS No. 87444-15-3

2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B7729356
CAS No.: 87444-15-3
M. Wt: 256.26 g/mol
InChI Key: QARCGYPQQSPAFJ-OQLLNIDSSA-N
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Description

2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both hydroxyl and hydrazone functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

These comparisons highlight the unique features of 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide, such as its specific reactivity and broad range of applications.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-11-7-5-10(6-8-11)9-15-16-14(19)12-3-1-2-4-13(12)18/h1-9,17-18H,(H,16,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARCGYPQQSPAFJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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